5-Hydroxymethyl-2'-deoxyuridine

Overview

Description

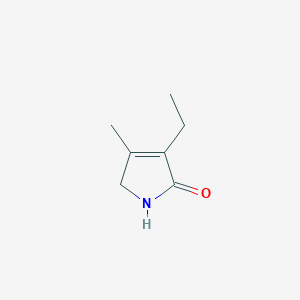

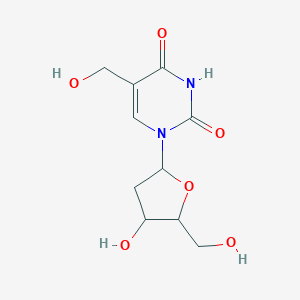

5-Hydroxymethyl-2’-deoxyuridine: is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosidesIt is known to inhibit the replication of multiple human leukemia cell lines and has shown efficacy in prolonging the survival of mice carrying leukemia .

Mechanism of Action

Target of Action

5-Hydroxymethyl-2’-deoxyuridine (also known as alpha-Hydroxythymidine) primarily targets BRCA-deficient cells . BRCA genes are tumor suppressor genes that play a crucial role in DNA repair, particularly in the repair of double-strand breaks .

Mode of Action

The compound potentiates the sensitivity of BRCA-deficient cells to PARP inhibitors (PARPi) . This is mediated by the action of SMUG1 glycosylase on genomic 5-Hydroxymethyl-2’-deoxyuridine, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis .

Biochemical Pathways

5-Hydroxymethyl-2’-deoxyuridine is involved in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins . It is an intermediate in this pathway and its incorporation into DNA can lead to DNA damage response, chromosome aberrations, and replication fork impairment .

Pharmacokinetics

It is known that the compound can inhibit the replication of multiple human leukemia cell lines .

Result of Action

The incorporation of 5-Hydroxymethyl-2’-deoxyuridine into DNA can elicit a DNA damage response, chromosome aberrations, replication fork impairment, and cell viability loss in the absence of FANCD2 . It also inhibits the replication of multiple human leukemia cell lines .

Action Environment

5-Hydroxymethyl-2’-deoxyuridine is part of the human exposome, which includes all the exposures of an individual in a lifetime and how those exposures relate to health

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-2’-deoxyuridine typically involves the hydroxymethylation of 2’-deoxyuridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the 5-position of the uridine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Hydroxymethyl-2’-deoxyuridine can undergo oxidation reactions, leading to the formation of 5-formyl-2’-deoxyuridine.

Reduction: The compound can be reduced to form 5-methyl-2’-deoxyuridine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-Formyl-2’-deoxyuridine

Reduction: 5-Methyl-2’-deoxyuridine

Substitution: Depending on the nucleophile, products can include 5-amino-2’-deoxyuridine or 5-thio-2’-deoxyuridine.

Scientific Research Applications

Chemistry: 5-Hydroxymethyl-2’-deoxyuridine is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies. It serves as a precursor for the synthesis of other nucleoside analogs.

Biology: In biological research, this compound is used to study DNA damage and repair mechanisms. It is incorporated into DNA and can be used to track and analyze the effects of oxidative stress on nucleic acids .

Medicine: The compound has shown potential in antiviral therapies, particularly against herpes simplex virus type 1. It also exhibits anticancer properties by inhibiting the replication of leukemia cells and other cancer cell lines .

Industry: In the pharmaceutical industry, 5-Hydroxymethyl-2’-deoxyuridine is explored for its potential in developing new therapeutic agents. Its role as a nucleoside analog makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

2’-Deoxyuridine: A naturally occurring nucleoside that lacks the hydroxymethyl group at the 5-position.

5-Methyl-2’-deoxyuridine: Similar to 5-Hydroxymethyl-2’-deoxyuridine but with a methyl group instead of a hydroxymethyl group.

5-Bromo-2’-deoxyuridine: Contains a bromine atom at the 5-position and is used as a thymidine analog in DNA synthesis studies.

Uniqueness: 5-Hydroxymethyl-2’-deoxyuridine is unique due to its hydroxymethyl group, which allows it to participate in specific biochemical reactions that other nucleoside analogs cannot. This functional group also enhances its ability to inhibit viral and cancer cell replication, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVKOYJGUMINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-24-5 | |

| Record name | 5-Hydroxymethyl-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

A: this compound itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of this compound with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

ANone: The provided research primarily focuses on this compound as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

ANone: Several analytical methods are employed to study this compound, highlighting its role as a biomarker for oxidative DNA damage:

- HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including this compound. []

- HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying this compound and other oxidized nucleosides in complex biological samples like urine. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)